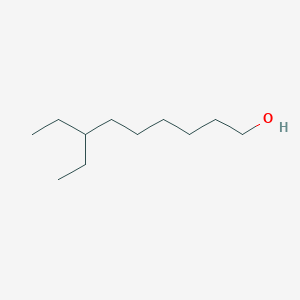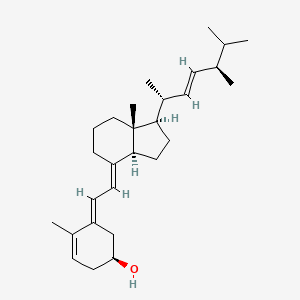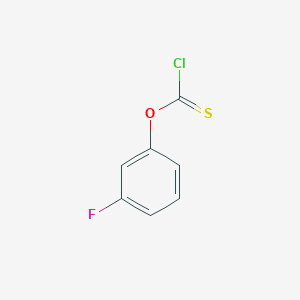
3-Fluorophenyl chlorothioformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of O-(3-fluorophenyl) carbonochloridothioate typically involves the reaction of 3-fluorophenol with thiophosgene. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The general reaction scheme is as follows:
Reaction of 3-fluorophenol with thiophosgene:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
O-(3-fluorophenyl) carbonochloridothioate undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as amines or alcohols
Conditions: Mild to moderate temperatures
Products: Corresponding thiocarbamates or thiocarbonates
-
Oxidation and Reduction Reactions
Reagents: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride
Conditions: Controlled temperatures and pH
Products: Oxidized or reduced derivatives of the compound
-
Hydrolysis
Reagents: Water or aqueous bases
Conditions: Room temperature to slightly elevated temperatures
Products: 3-fluorophenol and carbon dioxide
Scientific Research Applications
O-(3-fluorophenyl) carbonochloridothioate is utilized in various scientific research applications, including:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic compounds.
- Employed in the preparation of thiocarbamates and thiocarbonates.
-
Biology
- Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
-
Industry
Mechanism of Action
The mechanism of action of O-(3-fluorophenyl) carbonochloridothioate involves its reactivity with nucleophiles, leading to the formation of thiocarbamates or thiocarbonates. The compound’s molecular targets include various nucleophilic sites on organic molecules, facilitating the formation of new chemical bonds. The pathways involved in its reactions are primarily substitution and hydrolysis reactions .
Comparison with Similar Compounds
O-(3-fluorophenyl) carbonochloridothioate can be compared with other similar compounds such as:
-
Phenyl chlorothionoformate
- Similar structure but lacks the fluorine atom.
- Used in similar chemical reactions and applications.
-
O-3,4,5-trifluorophenyl carbonochloridothioate
- Contains additional fluorine atoms, leading to different reactivity and properties.
- Employed in specialized chemical syntheses .
-
S-(3-Fluorophenyl) carbonochloridothioate
- Structural isomer with sulfur atom in a different position.
- Exhibits different reactivity and applications .
Properties
CAS No. |
42908-74-7 |
|---|---|
Molecular Formula |
C7H4ClFOS |
Molecular Weight |
190.62 g/mol |
IUPAC Name |
O-(3-fluorophenyl) chloromethanethioate |
InChI |
InChI=1S/C7H4ClFOS/c8-7(11)10-6-3-1-2-5(9)4-6/h1-4H |
InChI Key |
MUCGPGVJQARSMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC(=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


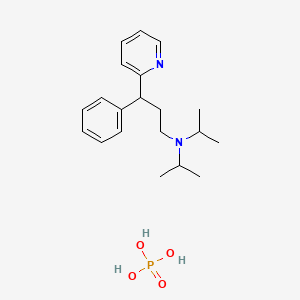
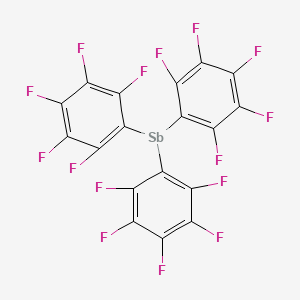

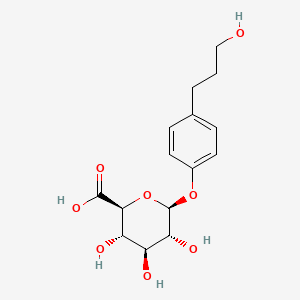


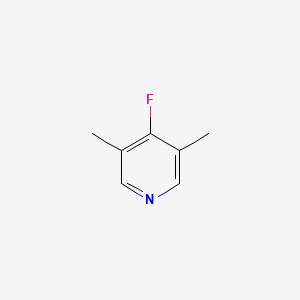
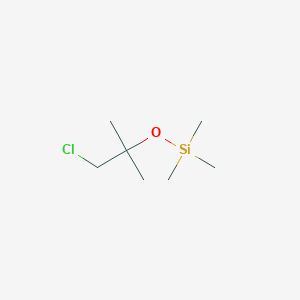
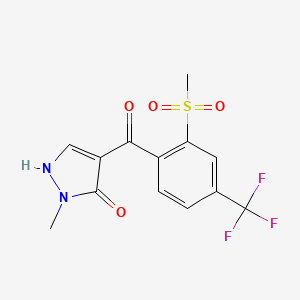
![3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate](/img/structure/B13421315.png)
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13421322.png)
